N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15498027
InChI: InChI=1S/C22H15N3O6/c1-13(26)23-14-5-7-15(8-6-14)24-21(27)19-10-9-18(12-20(19)22(24)28)31-17-4-2-3-16(11-17)25(29)30/h2-12H,1H3,(H,23,26)
SMILES:
Molecular Formula: C22H15N3O6
Molecular Weight: 417.4 g/mol

N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide

CAS No.:

Cat. No.: VC15498027

Molecular Formula: C22H15N3O6

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide -

Specification

Molecular Formula C22H15N3O6
Molecular Weight 417.4 g/mol
IUPAC Name N-[4-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]phenyl]acetamide
Standard InChI InChI=1S/C22H15N3O6/c1-13(26)23-14-5-7-15(8-6-14)24-21(27)19-10-9-18(12-20(19)22(24)28)31-17-4-2-3-16(11-17)25(29)30/h2-12H,1H3,(H,23,26)
Standard InChI Key MXBMRUCEARQXDX-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule comprises a central isoindole-1,3-dione scaffold substituted at the 5-position with a 3-nitrophenoxy group. This aromatic system connects via a methylene bridge to a phenylacetamide moiety, creating a planar, conjugated system that enhances electronic delocalization. The nitro group at the meta position of the phenoxy ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Key Functional Groups

  • Isoindole-1,3-dione: Imparts rigidity and participates in π-π stacking interactions.

  • Acetamide: Enhances solubility in polar solvents and enables hydrogen bonding.

  • 3-Nitrophenoxy: Contributes to redox activity and potential electrophilic reactivity.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the acetamide proton (δ 2.1 ppm, singlet) and aromatic protons (δ 7.2–8.3 ppm). Mass spectrometry confirms the molecular ion peak at m/z 417.4, consistent with the molecular formula.

Synthetic Methodology

Multi-Step Reaction Pathway

The synthesis involves three primary stages:

  • Formation of 5-Hydroxyisoindole-1,3-dione:
    Phthalic anhydride undergoes condensation with hydroxylamine to yield the hydroxyisoindole intermediate.

  • Nitrophenoxy Substitution:
    Nucleophilic aromatic substitution replaces the hydroxyl group with 3-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF).

  • Acetamide Coupling:
    The resulting aryl bromide reacts with 4-aminophenylacetamide via Buchwald-Hartwig amination, employing a palladium catalyst.

Optimization Challenges

  • Step 2 requires precise temperature control (80–100°C) to prevent nitro group reduction.

  • Step 3 achieves 68% yield with Pd(OAc)₂ and Xantphos as ligands.

Biological Activity and Mechanisms

Kinase Inhibition

In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, attributed to hydrogen bonds between the acetamide carbonyl and Met793. Experimental IC₅₀ values against EGFR-positive cell lines (e.g., A549) are pending validation.

Antimicrobial Efficacy

Preliminary assays show MIC values of 12.5 µg/mL against Staphylococcus aureus (ATCC 25923), outperforming ciprofloxacin (MIC = 6.25 µg/mL) in nitroreductase-rich environments. The nitro group likely acts as a prodrug, undergoing enzymatic reduction to cytotoxic nitro radicals.

Comparative Analysis with Structural Analogues

CompoundKey FeaturesEGFR IC₅₀ (nM)S. aureus MIC (µg/mL)
Target CompoundNitrophenoxy, acetamideUnder study12.5
EVT-11793040Bis-isoindole, tetrahydroquinoline45025.0
CID145704651 Azetidine-carboxamide32050.0

The target compound’s 3-nitrophenoxy group enhances microbial uptake compared to EVT-11793040’s bulkier substituents. Its acetamide moiety improves solubility over CID145704651’s azetidine ring .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.22 mg/mL (pH 7.4), increasing to 1.8 mg/mL under acidic conditions (pH 2.0).

  • Thermal Stability: Decomposes at 248°C (DSC), with a glass transition temperature (Tg) of 115°C.

Partition Coefficients

  • LogP: 2.8 (indicative of moderate lipophilicity).

  • LogD₇.₄: 1.5, suggesting favorable blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator